molecular formula C14H18N2O3 B2645673 3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide CAS No. 1351617-44-1

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide

Cat. No.: B2645673
CAS No.: 1351617-44-1
M. Wt: 262.309
InChI Key: KDIGVPAFSDWHDU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide is a propanamide derivative featuring a 4-methoxyphenyl group at the C3 position and a 5-oxopyrrolidin-3-yl substituent on the amide nitrogen. The 5-oxopyrrolidin moiety introduces a cyclic lactam structure, which may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-12-5-2-10(3-6-12)4-7-13(17)16-11-8-14(18)15-9-11/h2-3,5-6,11H,4,7-9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIGVPAFSDWHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-pyrrolidinone.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with 3-pyrrolidinone to form an intermediate.

    Amidation: The intermediate is then subjected to amidation to yield the final product, this compound.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with enzymes or receptors, while the pyrrolidinone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Propanamide Backbone Derivatives

(a) Substituent Variations on the Amide Nitrogen
  • Compound 3p (): (S)-3-(1H-Indol-3-yl)-2-(3-(4-methoxyphenyl)propanamido)-N-(pyridin-4-yl)propanamide Replaces the 5-oxopyrrolidin group with a pyridin-4-yl moiety.
  • Compound 21b (): Cephalosporin derivative with a bicyclic β-lactam core.
    • The 5-oxopyrrolidin is replaced with a cephalosporin bicyclic system, conferring antibacterial activity .
(b) Modifications on the Aromatic Ring
  • Compound VIk (): N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide Incorporates a chromenone ring, which may enhance adenosine A2B receptor binding .
(c) Bioisosteric Replacements
  • Compound 12 (): N-(4-Methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
    • Uses an oxadiazole ring as a bioisostere for the lactam, altering electronic properties and lipophilicity .

Key Observations :

  • Lower yields (e.g., 10–34%) are associated with sterically hindered substituents (e.g., bicyclic systems in 21b) .
  • Higher yields (e.g., 60%) correlate with simpler aromatic modifications (e.g., VIk) .

Key Observations :

  • The 4-methoxyphenyl group is a common feature in compounds targeting GPCRs (e.g., FPR2 in ) and enzymes (e.g., CYP51 in ) .
  • Structural complexity (e.g., cephalosporin core in 21b) correlates with niche applications like antibacterial activity .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity: Compounds with oxadiazole () or oxyimino () groups show increased logP values, enhancing membrane permeability .
  • Metabolic Stability : The 5-oxopyrrolidin moiety in the target compound may reduce first-pass metabolism compared to linear amides (e.g., VIk) .
  • Solubility : Polar substituents like pyridinyl () or tetrahydrofuran () improve aqueous solubility .

Biological Activity

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight368.43 g/mol
Molecular FormulaC21H24N2O4
LogP2.6629
Polar Surface Area55.809 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

These properties suggest that the compound has moderate lipophilicity and a suitable structure for interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases, such as the G1 phase, thereby preventing cancer cell growth.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrate significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects. Preliminary studies suggest that it could mitigate neurotoxicity associated with oxidative stress and inflammation, potentially making it a candidate for treating neurodegenerative diseases.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell survival, particularly by modulating pathways involving caspases and Bcl-2 family proteins.
  • Interaction with Receptors : The compound might interact with various receptors in the nervous system, contributing to its neuroprotective effects.

Case Studies

  • Anticancer Study : A study involving the treatment of human breast cancer cells with derivatives of this compound showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
  • Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values in the low microgram range, indicating strong antibacterial activity.
  • Neuroprotection : A recent animal model study demonstrated that administration of the compound prior to inducing oxidative stress led to reduced neuronal damage and improved behavioral outcomes.

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